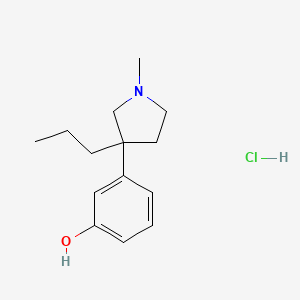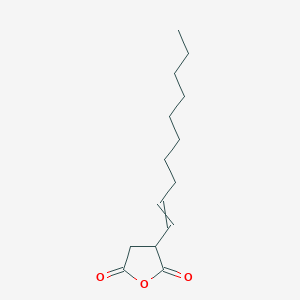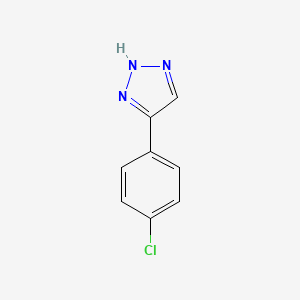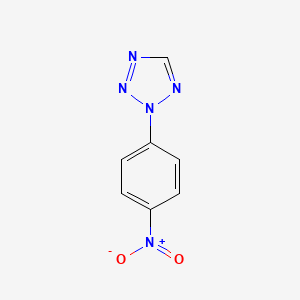
Profadol hydrochloride
Descripción general
Descripción
Profadol hydrochloride is a pyrrolidine derivative that was patented in the 1960s by the pharmaceutical company Parke-Davis. It is an opioid analgesic that acts as a mixed agonist-antagonist of the μ-opioid receptor. This compound is known for its ability to precipitate abstinence in morphine-dependent subjects and reverse pethidine-induced narcosis in nondependent subjects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of profadol hydrochloride involves several steps:
Knoevenagel Condensation: The reaction between 3’-methoxybutyrophenone and ethyl cyanoacetate forms an intermediate compound.
Conjugate Addition: Cyanide is added to the intermediate to form a new compound.
Hydrolysis and Decarboxylation: The nitrile groups are hydrolyzed, and the ester is saponified and decarboxylated to form a diacid.
Imide Formation: Treatment with methylamine results in the formation of an imide.
Reduction: The imide is reduced using lithium aluminium hydride.
Demethylation: The final step involves demethylation to produce profadol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Profadol hydrochloride undergoes various chemical reactions, including:
Oxidation: Profadol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of profadol, affecting its pharmacological properties.
Substitution: Substitution reactions can occur at different positions on the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various metabolites and derivatives of profadol, each with distinct pharmacological properties.
Aplicaciones Científicas De Investigación
Profadol hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and analgesic properties.
Biology: Employed in research on opioid receptor mechanisms and the development of new analgesics.
Medicine: Investigated for its potential use in pain management and treatment of opioid dependence.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Profadol hydrochloride acts as a mixed agonist-antagonist of the μ-opioid receptor. It binds to the receptor and modulates its activity, leading to analgesic effects. The compound can precipitate abstinence in morphine-dependent subjects and reverse pethidine-induced narcosis. The molecular targets include the μ-opioid receptor, and the pathways involved are related to opioid receptor signaling .
Comparación Con Compuestos Similares
Pethidine (Meperidine): An opioid analgesic with similar analgesic potency but different receptor binding properties.
Nalorphine: An opioid antagonist with a higher potency in precipitating abstinence compared to profadol.
Tapentadol: An opioid analgesic with dual mechanisms of action, including μ-opioid receptor agonism and norepinephrine reuptake inhibition.
Tramadol: An opioid analgesic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Profadol Hydrochloride: this compound is unique due to its mixed agonist-antagonist activity at the μ-opioid receptor. Unlike other opioid antagonists, it does not produce nalorphine-like subjective effects and has a distinct profile in rodent tests for analgesia .
Propiedades
IUPAC Name |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCGIZACAMIMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945925 | |
| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505-31-3, 2324-94-9, 2611-33-8 | |
| Record name | Profadol hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Profadol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Profadol hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROFADOL HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C5M4X2O14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROFADOL HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15L4CN40EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROFADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IRC5I428 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















